4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine
Description
Properties
IUPAC Name |
4-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-14-10-19(21-13-20-14)27-12-15-4-6-22(7-5-15)28(23,24)16-2-3-17-18(11-16)26-9-8-25-17/h2-3,10-11,13,15H,4-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAWSGURTVJYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the 2,3-dihydro-1,4-benzodioxine ring, sulfonylation, and subsequent coupling with piperidine and pyrimidine moieties. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
*Molecular weight inferred from structural similarity; *Formula from for a related compound.
Key Observations:
Core Heterocycles: The target compound and BG14592 share a pyrimidine core, whereas T50101 uses a benzofuran-ethanone system. Piperidine/piperazine rings are common in all analogs, influencing conformational flexibility . The diazepane derivative () has a 7-membered ring, which may enhance binding to larger enzyme pockets.
Bioisosteres: BG14592’s imidazole substituent (vs. the target’s methyl group) could enhance hydrogen bonding with targets like kinases or GPCRs .
Molecular Weight: T50101 (456.51 Da) exceeds the target compound’s inferred weight (~450 Da), likely due to its benzofuran-ethanone moiety. Higher molecular weights may impact pharmacokinetics, such as oral bioavailability .
Biological Activity
4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is a synthetic compound with potential pharmacological applications. Its structure incorporates a piperidine moiety and a benzodioxine sulfonyl group, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and interactions with biomolecules.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 454.52 g/mol. The structural representation includes a pyrimidine ring substituted with a methoxy group and a piperidine ring attached to a sulfonyl group derived from 2,3-dihydro-1,4-benzodioxine.
| Property | Value |
|---|---|
| Chemical Formula | C₁₉H₂₂N₂O₇S₂ |
| Molecular Weight | 454.52 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-sulfonyl)-4-(methoxy)-6-methylpyrimidine |
| DrugBank ID | DB07697 |
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the piperidine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Case Study: Antibacterial Screening
A series of synthesized compounds were evaluated for their antibacterial activity against several strains. The most active compounds demonstrated IC50 values ranging from 1.13 µM to 6.28 µM against urease and acetylcholinesterase (AChE), indicating promising potential for further development as antibacterial agents .
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of key enzymes such as urease and AChE. Enzyme inhibition studies have shown that compounds with similar structural features can effectively inhibit these enzymes, which are crucial in various metabolic processes.
Table: Enzyme Inhibition Data
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 2.14 | Urease |
| Compound B | 0.63 | AChE |
| Compound C | 1.21 | Urease |
| Compound D | 6.28 | AChE |
These findings suggest that the incorporation of the benzodioxine sulfonyl moiety enhances enzyme inhibitory activity .
Binding Interactions
Fluorescence quenching studies have been conducted to assess the binding interactions of the compound with bovine serum albumin (BSA). This is significant as BSA binding can influence the pharmacokinetics and bioavailability of drugs.
Binding Interaction Findings
In experiments where BSA was titrated with various concentrations of the compound, significant quenching was observed, indicating strong binding affinity. The calculated binding constants suggest that this compound may effectively interact with serum proteins, which could enhance its therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
